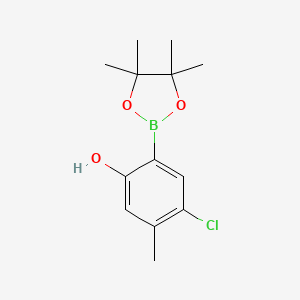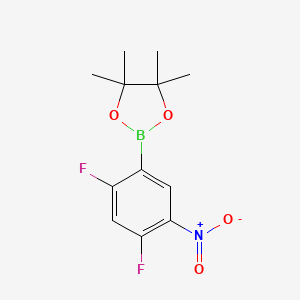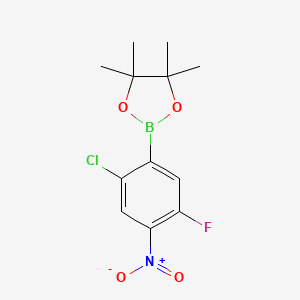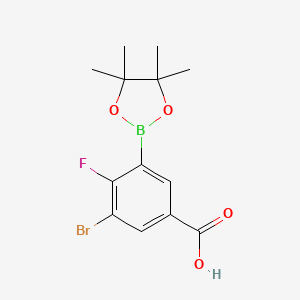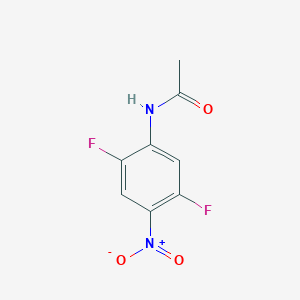
N-(2,5-Difluoro-4-nitrophenyl)acetamide
Descripción general
Descripción
N-(2,5-Difluoro-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H6F2N2O3 and its molecular weight is 216.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Solvatochromism and Hydrogen Bonding
- Solvatochromism and Hydrogen Bonding Effects: N-(4-Methyl-2-nitrophenyl)acetamide, a compound structurally similar to N-(2,5-Difluoro-4-nitrophenyl)acetamide, forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonding. The equilibrium between these complexes and nonspecifically solvated molecules is influenced by temperature and the protophilic properties of the medium. These findings suggest potential applications in understanding solvatochromic effects and hydrogen bonding interactions in similar compounds (Krivoruchka et al., 2004).
Cancer Research and Molecular Synthesis
- Anti-Cancer Agent Synthesis: Research demonstrates the use of this compound as a precursor in the synthesis of imidazo[5,4-f]benzimidazole(imino)quinone, targeting over-expressed enzymes in solid tumors. This application is significant in the development of novel anti-cancer agents (Shareef & Shareef, 2021).
Crystallography and Molecular Structure
- Crystallographic Analysis: Studies of compounds like 2-chloro-N-(3-methylphenyl)acetamide provide insights into the molecular and crystal structures of this compound analogs. Understanding the conformation of bonds and intermolecular hydrogen bonding can be crucial for applications in crystallography and material science (Gowda et al., 2007).
Green Chemistry and Dye Production
- Green Synthesis in Dye Production: The conversion of related compounds to N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, demonstrates potential applications in green chemistry and sustainable dye manufacturing processes (Qun-feng, 2008).
Optical Properties and Chemical Indicators
- Optical Properties and Chemical Indicators: Derivatives like 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide show specific optical properties, making them suitable as chemical indicators, especially in detecting changes in pH or ion concentration (Wannalerse et al., 2022).
Antibacterial Agents
- Antibacterial Applications: N-substituted acetamide derivatives demonstrate significant antibacterial activity, suggesting that this compound could be explored for similar applications, particularly in combating resistant bacterial strains like MRSA (Chaudhari et al., 2020).
Antimalarial Research
- Antimalarial Activity: Research into related acetamide compounds reveals potential for this compound in the development of antimalarial drugs, especially through the exploration of structure-activity relationships (Werbel et al., 1986).
Propiedades
IUPAC Name |
N-(2,5-difluoro-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O3/c1-4(13)11-7-2-6(10)8(12(14)15)3-5(7)9/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJFRSVXQJJKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8231327.png)
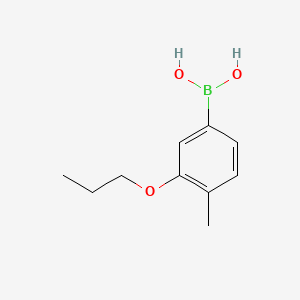
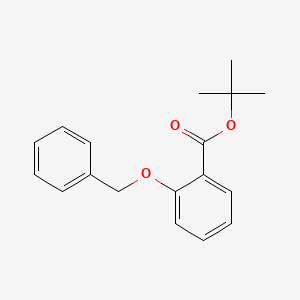
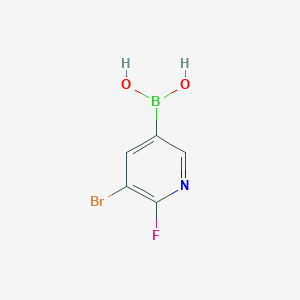
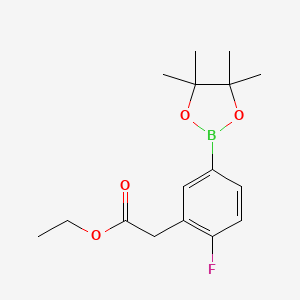
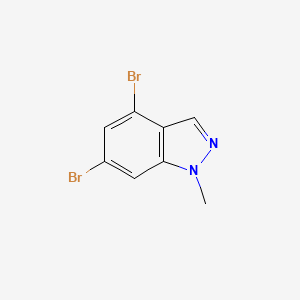
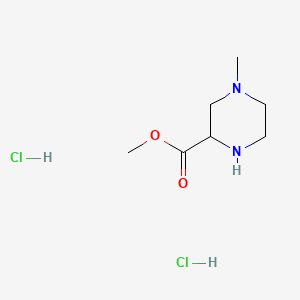
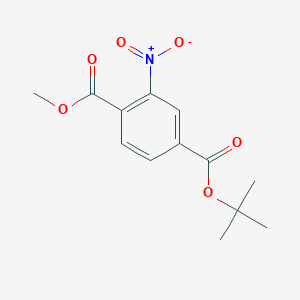
![1-[2-(Ethoxycarbonyl)ethyl]cyclopentanecarboxylic acid](/img/structure/B8231388.png)
